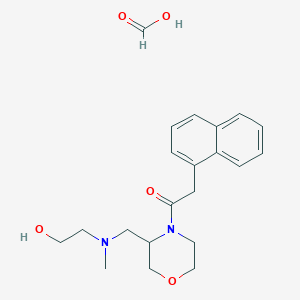![molecular formula C11H15NO3S B6502801 1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 1421497-15-5](/img/structure/B6502801.png)
1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one (HMTE) is an organic compound and a member of the morpholine family of compounds. It is a colorless, crystalline solid with a molecular weight of 220.3 g/mol. HMTE has a melting point of 106-107 °C and a boiling point of 209-210 °C. It is insoluble in water, but is soluble in many organic solvents. HMTE is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development.
科学研究应用
1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one has several applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a ligand in coordination chemistry. It is also used in biochemical and physiological studies, as well as in drug development. In addition, this compound has been used to study the structure and reactivity of organic molecules, to study the mechanisms of organic reactions, and to study the effects of drugs on the human body.
作用机制
The mechanism of action of 1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one is not fully understood. However, it is believed that this compound acts as an electrophile, meaning that it can form covalent bonds with electron-rich molecules such as nucleophiles. This compound can also act as a Lewis acid, meaning that it can form complexes with electron-deficient molecules such as Lewis bases. In addition, this compound can act as a Bronsted-Lowry acid, meaning that it can donate protons to electron-rich molecules such as Bronsted-Lowry bases.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters dopamine and serotonin. In addition, this compound has been shown to have an anti-inflammatory effect, as well as a neuroprotective effect.
实验室实验的优点和局限性
The advantages of using 1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one in laboratory experiments include its low cost and its high solubility in many organic solvents. Additionally, this compound is relatively stable and has a low toxicity. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.
未来方向
For research involving 1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.
合成方法
1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one can be synthesized by several methods. The most common route is the condensation reaction of 3-hydroxymorpholine with 2-thiopheneethanol. In this reaction, the hydroxymethyl group of the morpholine is protonated and the resulting intermediate reacts with 2-thiopheneethanol to form this compound. Other methods of synthesis include the reaction of 2-thiopheneethanol with 3-hydroxymorpholine in the presence of sodium hydroxide and the reaction of 3-hydroxymorpholine with 2-thiopheneethanol in the presence of a catalytic amount of acid.
属性
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-7-9-8-15-4-3-12(9)11(14)6-10-2-1-5-16-10/h1-2,5,9,13H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVSHIOGMVNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6502731.png)
![(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-[(thiophen-2-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502738.png)
![3-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502757.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502767.png)
![4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6502771.png)
![N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6502773.png)
![2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6502779.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B6502787.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502797.png)
![1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B6502809.png)
![8-{3-[(3-chloro-4-methoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6502812.png)
amino}ethan-1-ol; formic acid](/img/structure/B6502815.png)

![1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid](/img/structure/B6502831.png)